molecular formula C11H8Br2N2 B13664066 6,7-Dibromo-2-naphthimidamide

6,7-Dibromo-2-naphthimidamide

Cat. No.: B13664066
M. Wt: 328.00 g/mol
InChI Key: VOOTWZFBDQAPQV-UHFFFAOYSA-N
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Description

6,7-Dibromo-2-naphthimidamide is a chemical compound with the molecular formula C₁₁H₈Br₂N₂ It is a derivative of naphthalimide, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthimidamide typically involves the bromination of 2-naphthimidamide. The process begins with the preparation of 2-naphthimidamide, which is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-2-naphthimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2-naphthimidamide involves its interaction with molecular targets such as DNA and proteins. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of biological processes like DNA replication and protein synthesis. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 6,7-Dibromo-1,8-naphthalimide
  • 4,5,6-Tribromo-2-naphthimidamide
  • 6,7-Dichloro-2-naphthimidamide

Comparison: 6,7-Dibromo-2-naphthimidamide is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a distinct compound in its class .

Properties

Molecular Formula

C11H8Br2N2

Molecular Weight

328.00 g/mol

IUPAC Name

6,7-dibromonaphthalene-2-carboximidamide

InChI

InChI=1S/C11H8Br2N2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H3,14,15)

InChI Key

VOOTWZFBDQAPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N

Origin of Product

United States

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